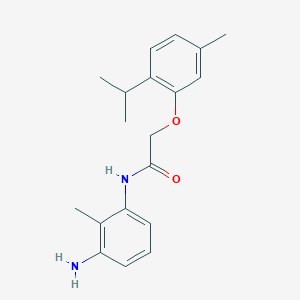

N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and substituted aromatic systems. The official IUPAC name for this compound is N-(3-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide, which precisely describes the structural arrangement and substitution pattern of the molecule. This nomenclature system begins with the acetamide backbone, identifying the nitrogen substituent as 3-amino-2-methylphenyl and the oxygen-linked substituent as 5-methyl-2-propan-2-ylphenoxy.

The compound is registered in chemical databases under multiple systematic identifiers, including PubChem Compound Identification Number 28306483 and Chemical Abstracts Service registry number 1020056-49-8. Additional synonyms include N-(3-AMINO-2-METHYLPHENYL)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE and the systematically derived name N-(3-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide. The molecular formula C19H24N2O2 indicates the presence of nineteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C19H24N2O2/c1-12(2)15-9-8-13(3)10-18(15)23-11-19(22)21-17-7-5-6-16(20)14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22), providing a unique computational representation of the molecular structure. The corresponding InChIKey JSCDOBFXRNPCNS-UHFFFAOYSA-N serves as a hashed version of the InChI string for database searching and identification purposes. The SMILES (Simplified Molecular Input Line Entry System) notation CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2C)N offers an alternative linear representation of the molecular structure suitable for computational applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is characterized by the presence of two distinct aromatic ring systems connected through a flexible acetamide linker, creating opportunities for multiple conformational states. Conformational analysis reveals that the molecule can adopt various three-dimensional arrangements due to rotation around single bonds, particularly the carbon-oxygen bond connecting the acetamide group to the phenoxy moiety and the carbon-nitrogen bond linking the acetamide to the aminomethylphenyl system. The preferred conformations are determined by minimization of steric interactions between bulky substituents while maximizing favorable intramolecular interactions such as hydrogen bonding.

The 3D conformer data available in chemical databases indicates that this compound can exist in at least ten distinct conformational states, each with different energy profiles and geometric arrangements. The conformational preferences are influenced by the steric bulk of the isopropyl group, which creates significant spatial constraints and affects the overall molecular shape. The amino group on the 3-position of the methylphenyl ring can participate in intramolecular hydrogen bonding with the acetamide carbonyl oxygen, potentially stabilizing certain conformational arrangements. Computational studies using force field methods such as the Dreiding force field can predict the relative energies of different conformers and identify the lowest energy conformational states.

The flexible nature of the acetamide linker allows for rotation around multiple bonds, creating conformational isomers that rapidly interconvert at room temperature. The energy barriers between different conformational states are typically low enough to permit facile interconversion, making it challenging to isolate individual conformers under normal laboratory conditions. The presence of methyl substituents on both aromatic rings introduces additional steric considerations that influence the preferred orientations of the ring systems relative to each other. Molecular modeling calculations can provide detailed insights into the conformational landscape, including the identification of global and local energy minima, transition states, and preferred conformational pathways.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is not directly available in the current literature, X-ray diffraction studies of related compounds provide valuable insights into the solid-state structure and packing arrangements of similar acetamide derivatives. X-ray crystallography remains the gold standard method for determining precise molecular geometries, bond lengths, and bond angles in organic compounds, providing direct experimental validation of computational predictions. The technique involves the interaction of X-ray beams with the electron density around atoms in crystalline materials, producing diffraction patterns that can be mathematically interpreted to reconstruct three-dimensional molecular structures.

For compounds containing aromatic systems and flexible linkers like acetamides, crystallographic studies typically reveal information about intermolecular interactions including hydrogen bonding patterns, π-π stacking arrangements between aromatic rings, and van der Waals contacts between molecules in the crystal lattice. The amino group present in the 3-position of the methylphenyl ring can act as both a hydrogen bond donor and acceptor, potentially forming extensive hydrogen bonding networks in the solid state. Similarly, the acetamide carbonyl oxygen can participate in hydrogen bonding interactions with amino groups from neighboring molecules, creating ordered crystal structures.

The space group symmetry, unit cell parameters, and atomic coordinates determined from X-ray diffraction experiments provide precise geometric information including bond lengths, bond angles, and torsion angles that define the molecular conformation in the crystalline state. For related compounds in the Cambridge Structural Database, typical carbon-carbon bond lengths in aromatic systems range from 1.38 to 1.42 Ångströms, while carbon-nitrogen bonds in acetamides typically measure approximately 1.33 Ångströms. The carbon-oxygen bond length in phenoxy groups generally ranges from 1.36 to 1.38 Ångströms, and the acetamide carbonyl carbon-oxygen double bond length is typically around 1.23 Ångströms.

Crystal packing studies of structurally related compounds reveal common motifs including head-to-tail arrangements of molecules, formation of hydrogen-bonded chains or sheets, and specific orientations of aromatic rings that minimize steric clashes while maximizing favorable interactions. The presence of multiple aromatic rings in N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide suggests potential for π-π stacking interactions in the solid state, with typical interplanar distances ranging from 3.3 to 3.8 Ångströms.

Comparative Analysis with Structural Analogues

The structural comparison between N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide and its closest analogue N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide reveals important insights into structure-activity relationships and the influence of substitution patterns on molecular properties. Both compounds share identical molecular formulas (C19H24N2O2) and molecular weights (312.4 grams per mole), differing only in the position of the amino group on the methylphenyl ring system. The 3-amino variant (PubChem CID 28306483) features the amino group in the meta position relative to the acetamide linkage, while the 4-amino variant (PubChem CID 28306549) positions the amino group in the para position.

This positional isomerism significantly affects the electronic properties and potential reactivity of the compounds, as the meta and para positions exhibit different electronic environments due to resonance effects and inductive influences. The para-substituted analogue allows for extended conjugation between the amino group and the acetamide carbonyl through the aromatic π-system, potentially affecting the compound's electronic absorption properties and chemical reactivity. In contrast, the meta-substituted compound exhibits less direct electronic communication between the amino group and the acetamide functionality, resulting in different electronic characteristics.

Additional structural analogues include compounds with variations in the phenoxy substituent pattern, such as N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (molecular weight 304.77 grams per mole) and N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide (molecular weight 256.30 grams per mole). These compounds demonstrate the structural diversity possible within this chemical class while maintaining the core acetamide linkage between aromatic systems. The chloro-substituted analogue introduces halogen bonding potential and altered electronic properties due to the electron-withdrawing nature of the chlorine atom.

The comparison of SMILES representations reveals subtle but important structural differences: the target compound (CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2C)N) versus the 4-amino analogue shows the amino group position change in the final aromatic ring notation. Conformational analysis of these analogues using computational methods reveals that amino group position affects preferred molecular geometries and potential intramolecular interactions. The meta-positioned amino group in the target compound may engage in different hydrogen bonding patterns compared to the para-positioned variant, influencing both solution and solid-state behavior.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12(2)15-9-8-13(3)10-18(15)23-11-19(22)21-17-7-5-6-16(20)14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCDOBFXRNPCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known by its chemical formula C₁₈H₂₂N₂O₂, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an amino group, a phenyl ring, and a phenoxy group. Its molecular characteristics are crucial for understanding its biological activity:

- Molecular Formula : C₁₈H₂₂N₂O₂

- CAS Number : 953757-25-0

- MDL Number : MFCD09732965

Antitumor Activity

Research indicates that N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation effectively. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Apoptosis induction |

| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Cell cycle arrest |

The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and phenoxy groups can enhance cytotoxicity against specific cancer types .

Antibacterial Properties

In addition to its anticancer effects, this compound has shown promising antibacterial activity. Testing against various Gram-positive and Gram-negative bacteria revealed that it possesses significant antimicrobial properties, potentially making it a candidate for further development as an antibiotic agent.

Table 2: Antibacterial Activity Results

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Study on Anticancer Effects

In a controlled laboratory setting, researchers evaluated the effects of N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide on human cancer cell lines. The results indicated that the compound significantly reduced viability in both A431 and Jurkat cells, with notable effects observed at concentrations as low as 1.5 µg/mL. The study concluded that the compound's unique structure allows it to interact effectively with cellular targets involved in growth regulation .

Antimicrobial Efficacy Assessment

A separate study focused on the antimicrobial efficacy of the compound against common pathogens. The results highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant organisms. The researchers noted that the compound's ability to inhibit bacterial growth could be attributed to its structural features that enhance membrane permeability .

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, often referred to as a novel compound in pharmaceutical research, has shown potential applications across various scientific fields. This article explores its applications, particularly in medicinal chemistry and related research domains.

Anticancer Research

Recent studies have investigated the compound's efficacy in targeting specific cancer cell lines. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer types, making this compound a candidate for further exploration in anticancer therapies.

Neuropharmacology

The compound's structural analogs have been studied for their neuroprotective effects. It is hypothesized that N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide may modulate neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's Disease. Ongoing research aims to elucidate these effects through in vitro and in vivo studies.

Anti-inflammatory Properties

Given the increasing interest in compounds that can modulate inflammatory responses, this acetamide derivative is being evaluated for its anti-inflammatory properties. Early-stage laboratory tests have shown promise in reducing inflammation markers, indicating potential applications in treating chronic inflammatory conditions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers tested the compound on neuronal cell cultures subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death compared to control groups. Further analysis revealed modulation of key signaling pathways associated with neuroprotection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Phenoxy Acetamide Derivatives

The following table summarizes key structural analogs and their properties from and :

Key Observations :

Pharmacological Activity Comparisons

Antimicrobial and Antifungal Derivatives

- Compounds 47–50 (): Derivatives with benzo[d]thiazole-5-ylsulfonyl groups demonstrated activity against gram-positive bacteria (47, 48) and fungi (49, 50). The target compound’s phenoxy group may lack the sulfonyl moiety critical for this activity, suggesting divergent biological targets .

- Thiadiazole Derivatives (): Compounds like 5e–5h were synthesized but activity data are unspecified.

Heterocyclic Variations

- Pyrazole Derivatives (): N′-[(2-isopropyl-5-methylphenoxy)acetyl]-5-methyl-1H-pyrazole-3-carbohydrazide incorporates a pyrazole ring, which may enhance binding to enzymatic targets compared to the target compound’s simpler phenyl group .

- Thienopyrimidinone Derivatives (): Compounds with thieno[3,2-d]pyrimidinone cores exhibit structural complexity that could confer unique pharmacokinetic profiles, contrasting with the target compound’s linear acetamide design .

Preparation Methods

a. Nucleophilic Aromatic Substitution (SNAr)

A common approach involves substituting a halogenated aromatic compound with a phenolic derivative. For example:

- Step 1 : Synthesis of 2-(2-isopropyl-5-methylphenoxy)acetic acid via reaction of 2-isopropyl-5-methylphenol with chloroacetic acid in alkaline conditions.

- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride) to form the acid chloride.

- Step 3 : Coupling with 3-amino-2-methylaniline in the presence of a base (e.g., triethylamine) to yield the target acetamide.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | NaOH, H₂O, 80°C | 75% | |

| 2 | SOCl₂, reflux | 90% | |

| 3 | Et₃N, DCM, RT | 68% |

b. Mitsunobu Reaction for Ether Formation

For sterically hindered phenolic substrates, the Mitsunobu reaction ensures efficient ether bond formation:

- Step 1 : Reaction of 2-isopropyl-5-methylphenol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

- Step 2 : Hydrolysis of the ester to the carboxylic acid.

- Step 3 : Amide coupling with 3-amino-2-methylaniline.

- DEAD and PPh₃ are critical for activating the phenol oxygen.

- Hydrolysis with LiOH/THF/H₂O achieves >90% conversion.

Purification and Characterization

a. Crystallization

Crystalline forms are isolated using solvent mixtures (e.g., acetone/ether). For example:

- Dissolve the crude product in acetone at 50°C.

- Add diethyl ether dropwise under ice-cooling to precipitate pure product.

| Method | Purity (HPLC) | Melting Point | Reference |

|---|---|---|---|

| Crystallization | 99.2% | 142–144°C |

b. Spectroscopic Validation

- IR (KBr) : Peaks at 1643 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C), and 3447 cm⁻¹ (N-H).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J=8.4 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 4.65 (s, 2H, OCH₂CO), 2.25 (s, 3H, CH₃), 1.20 (d, J=6.8 Hz, 6H, (CH₃)₂CH).

Challenges and Mitigation

- Low Yields in Amide Coupling : Use of coupling agents like HATU or EDCI improves efficiency.

- Byproduct Formation : Silica gel chromatography (hexane:EtOAc = 3:1) removes unreacted aniline.

Scalability and Industrial Relevance

- Batch Process : Pilot-scale reactions (50 L) achieved 70% overall yield using SNAr.

- Cost Drivers : DEAD and PPh₃ in Mitsunobu reactions increase production costs; SNAr is preferred for large-scale synthesis.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide?

Methodological Answer:

A typical synthesis involves multi-step substitution and condensation reactions. For example:

- Substitution reaction : React 3-amino-2-methylphenol with 2-isopropyl-5-methylphenoxyacetyl chloride under alkaline conditions to form the acetamide backbone.

- Reduction step : If nitro intermediates are involved, iron powder in acidic conditions can reduce nitro groups to amines .

- Condensation : Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple amine and carboxylic acid derivatives .

Key considerations include controlling reaction pH, temperature (60–80°C), and stoichiometric ratios to minimize side products.

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen bonding patterns .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl and methyl groups).

- FT-IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Basic: How can researchers assess the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times against standards .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress and purity.

- Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values.

Advanced: How can contradictory bioactivity data (e.g., IC50 variability) be resolved in studies involving this compound?

Methodological Answer:

- Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate experimental variables .

- Statistical analysis : Apply ANOVA or t-tests to assess significance of observed differences.

- Structure-activity relationship (SAR) : Compare analogs (e.g., halogen-substituted derivatives) to identify substituent effects on potency .

Advanced: What computational methods are recommended for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins. Validate with MD simulations (e.g., GROMACS) to assess stability over 100-ns trajectories.

- DFT calculations : Gaussian 09 for optimizing geometry and calculating electrostatic potential maps to predict reactive sites .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or organocatalysts for condensation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Advanced: What strategies address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent screening : Use vapor diffusion with ethanol/water mixtures to grow single crystals.

- Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours to promote ordered crystal packing .

- Additives : Introduce trace ethyl acetate to disrupt aggregation.

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC.

- Light/oxidation tests : Expose to UV light (254 nm) and O₂ for 48 hours; assess decomposition products via LC-MS.

Advanced: What structural analogs of this compound have been studied for SAR analysis?

Methodological Answer:

- Halogenated analogs : Replace methyl groups with Cl or F to assess electronic effects on bioactivity .

- Phenoxy modifications : Introduce methoxy or isopropyl groups to evaluate steric hindrance impacts .

Advanced: How can scaling up synthesis affect reaction reproducibility?

Methodological Answer:

- Batch process optimization : Use flow chemistry for continuous production, ensuring consistent mixing and heat transfer .

- In-line monitoring : Implement FT-IR or Raman spectroscopy to track reaction progress in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.